molecular formula C10H8N2O3 B13035540 N-(2,3-Dioxoindolin-6-yl)acetamide

N-(2,3-Dioxoindolin-6-yl)acetamide

Cat. No.: B13035540
M. Wt: 204.18 g/mol
InChI Key: KHYHYZAEKVAECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dioxoindolin-6-yl)acetamide is a synthetic derivative of isatin (indole-2,3-dione), a versatile scaffold widely recognized in medicinal chemistry for its diverse biological properties. As a key research compound, it serves as a valuable building block for the synthesis of more complex molecules and is a candidate for investigating new therapeutic agents. The core isatin structure is known to be a pharmacophore in several active research areas. Isatin derivatives have been extensively studied as potent inhibitors of various enzymes, including carbonic anhydrase isoforms, which are important targets in oncology research . Furthermore, structurally similar compounds have shown significant promise in preclinical studies for central nervous system disorders, demonstrating anticonvulsant activity in models such as the pentylenetetrazole (PTZ)-evoked seizure test . The acetamide moiety at the 6-position of the indoline ring may influence the compound's binding affinity and selectivity, making it a subject of interest for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore mechanisms of action related to apoptosis inhibition, kinase modulation, and antiviral activity, particularly in the development of broad-spectrum agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(2,3-dioxo-1H-indol-6-yl)acetamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15)

InChI Key

KHYHYZAEKVAECQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .

Mechanism of Action

The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Key Compounds:

  • 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2)
  • 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18)
  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 55)
Property This compound Compound 2 Compound 18 Compound 55
Substituent Acetamide at C6 Phenethyl group Naphthyl group Fluoroisoxazole
Molecular Weight 204.18 335.35 371.38 406.39
Bioactivity (Relative) Moderate kinase inhibition Enhanced lipophilicity Improved DNA intercalation High cytotoxicity (IC₅₀: 6.55 μM)
Solubility Moderate in polar solvents Low Very low Moderate

Structural Insights :

  • Phenethyl/Naphthyl Groups (Compounds 2, 18): These bulky substituents increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility.
  • Heterocyclic Substituents (Compound 55) : The fluoroisoxazole and methylisoxazole groups introduce electronegative and steric effects, improving target specificity (e.g., kinase selectivity) and metabolic stability .

Derivatives with Expanded Aromatic Systems

Key Compounds:

  • Acetamide,N-(2,3-dihydro-1,3-dioxo-1H-phenalen-2-yl)- (CAS 16777-67-6)
  • 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)
Property This compound Phenalenyl Derivative Tetrahydroquinolin Derivative
Core Structure Indolinone (bicyclic) Phenalenone (tricyclic) Tetrahydroquinoline (fused)
Molecular Weight 204.18 253.25 254.69
Electron Density Moderate High (extended π-system) Reduced (saturated ring)
Bioactivity Kinase inhibition DNA intercalation Antiparasitic activity

Functional Implications :

  • Phenalenyl Derivative: The tricyclic phenalenone core enhances π-π stacking with DNA, making it suitable for anticancer applications but increases toxicity risks .

Acetamide Derivatives with Modified Side Chains

Key Compounds:

  • N-(6-Aminohexyl)acetamide (CAS 49631-88-1)
  • N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide
Property This compound N-(6-Aminohexyl)acetamide Benzimidazolyl Derivative
Side Chain Short acetamide Aminohexyl group Benzimidazole ring
Molecular Weight 204.18 158.24 276.29
Solubility Moderate High (polar amino group) Low
Applications Kinase modulation Drug delivery systems Antimicrobial activity

Pharmacokinetic Notes:

  • N-(6-Aminohexyl)acetamide: The aminohexyl chain improves water solubility and enables conjugation with nanoparticles or peptides for targeted delivery .
  • Benzimidazolyl Derivative : The fused benzimidazole ring enhances rigidity and binding to bacterial topoisomerases, though it reduces metabolic stability .

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